2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a 1,2,4-benzothiadiazin-3-one core with 1,1-dioxide sulfonyl groups. The structure includes a 4-ethylphenyl substituent at position 2 and a 2-(2-methoxyphenyl)-2-oxoethyl group at position 4 (Fig. 1). This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including anti-inflammatory, antibacterial, and analgesic properties, as observed in structurally related benzothiazine dioxides .
The synthesis of such compounds typically involves cyclization of substituted benzisothiazolones under alkaline conditions, followed by functionalization of the core with aryl or alkyl groups via nucleophilic substitution or coupling reactions .
The ethyl and methoxyphenyl substituents may influence lipophilicity and intermolecular interactions, such as hydrogen bonding, which are critical for crystal packing and solubility .
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-3-17-12-14-18(15-13-17)26-24(28)25(20-9-5-7-11-23(20)32(26,29)30)16-21(27)19-8-4-6-10-22(19)31-2/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGFMDCCXSZFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on existing research.
Chemical Structure and Properties
The chemical formula for this compound is , and its molecular weight is approximately . The structure includes a benzothiadiazin core, which is known for diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzothiadiazin |
| Functional Groups | Ethyl and methoxy phenyl groups |
| Molecular Weight | 372.44 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the Benzothiadiazin Core : This is achieved through cyclization reactions involving thioketones and amines.
- Introduction of Ethyl and Methoxy Groups : These groups are introduced via alkylation and methoxylation reactions respectively.
The synthetic pathway often utilizes reagents such as alkyl halides and methanol under controlled conditions to ensure high yields and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against several bacterial strains, making it a candidate for antibiotic development.
- Antioxidant Properties : The presence of phenolic groups contributes to its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
Case Studies
-
Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
- Model Used : Carrageenan-induced paw edema in rats.
- Results : A reduction in paw swelling by up to 50% compared to control groups.
-
Antimicrobial Testing : In vitro tests showed that the compound was effective against both Gram-positive and Gram-negative bacteria.
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 64 µg/mL.
-
Antioxidant Activity Assessment : The compound exhibited a significant ability to reduce oxidative stress markers in cultured cells.
- Method Used : DPPH radical scavenging assay.
- IC50 Value : Approximately 25 µg/mL.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Efficacy (in vitro) |
|---|---|---|
| Anti-inflammatory | Cytokine inhibition | 50% reduction in edema |
| Antimicrobial | Bacterial growth inhibition | MIC 32-64 µg/mL |
| Antioxidant | Free radical scavenging | IC50 ~25 µg/mL |
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Heterocycle: The target compound and derivatives share the 1,2,4-benzothiadiazin-3-one core, whereas incorporates a pyrido-thiadiazinone ring, which may alter electron distribution and π-π stacking interactions. uses a benzisothiazol-3-one core, lacking the additional nitrogen atom in the thiadiazine ring .
- Substituent Effects: Target vs. Methoxy Groups: The 2-methoxyphenyl group in the target compound may engage in hydrogen bonding (e.g., C–H⋯O interactions), similar to the 4-methoxyphenyl group in . Halogen Substituents: Chloro/fluoro groups () enhance binding to hydrophobic pockets in enzymes, whereas the ethyl group (target) may prioritize steric bulk over electronegativity.
Pharmacological Implications
- Anti-inflammatory Activity : The methoxy and ketone groups in the target compound resemble features of the bromo analogue in , which exhibits anti-inflammatory properties via COX inhibition .
- Antibacterial Potential: Sulfonyl and aryl groups in benzothiadiazine dioxides (e.g., ) correlate with antibacterial efficacy, suggesting the target compound may act similarly .
- CNS Penetration : ’s fluoro and methyl groups are linked to blood-brain barrier penetration, a trait less likely in the target compound due to its larger ethyl substituent .
Physicochemical Properties
- Crystal Packing : The target compound’s structure is likely stabilized by N–H⋯O and C–H⋯O hydrogen bonds, as seen in ’s isomorphic bromo analogue .
- Solubility : The methoxy group in the target compound may improve aqueous solubility compared to ’s chloro/fluoro derivatives but reduce it relative to ’s piperazinyl-containing analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
